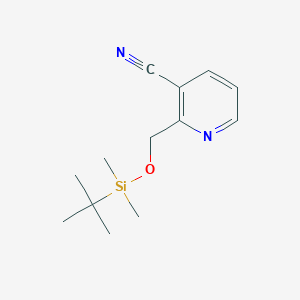
2-(((tert-Butyldimethylsilyl)oxy)methyl)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(((tert-Butyldimethylsilyl)oxy)methyl)nicotinonitrile is an organic compound that features a nicotinonitrile core with a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is of interest in organic synthesis due to its stability and reactivity, making it a valuable intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((tert-Butyldimethylsilyl)oxy)methyl)nicotinonitrile typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The resulting TBDMS-protected intermediate is then subjected to further reactions to introduce the nicotinonitrile moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(((tert-Butyldimethylsilyl)oxy)methyl)nicotinonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrile group, using reagents like Grignard reagents or organolithium compounds.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Grignard reagents in ether solvents at low temperatures.
Major Products Formed
Oxidation: The major product is typically an aldehyde or ketone.
Reduction: The major product is usually an amine or alcohol.
Substitution: The major products depend on the nucleophile used but can include various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-(((tert-Butyldimethylsilyl)oxy)methyl)nicotinonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 2-(((tert-Butyldimethylsilyl)oxy)methyl)nicotinonitrile involves its reactivity as a protected intermediate. The TBDMS group provides stability, allowing for selective reactions at other functional groups. Upon deprotection, the compound can participate in various chemical transformations, targeting specific molecular pathways and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(((tert-Butyldimethylsilyl)oxy)methyl)acetaldehyde
- 2-(((tert-Butyldimethylsilyl)oxy)methyl)aniline
- 2-(((tert-Butyldimethylsilyl)oxy)methyl)phenol
Uniqueness
2-(((tert-Butyldimethylsilyl)oxy)methyl)nicotinonitrile is unique due to its combination of a nicotinonitrile core and a TBDMS protecting group. This structure provides both stability and reactivity, making it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions while maintaining selectivity and stability sets it apart from other similar compounds.
Eigenschaften
Molekularformel |
C13H20N2OSi |
|---|---|
Molekulargewicht |
248.40 g/mol |
IUPAC-Name |
2-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H20N2OSi/c1-13(2,3)17(4,5)16-10-12-11(9-14)7-6-8-15-12/h6-8H,10H2,1-5H3 |
InChI-Schlüssel |
ZYUPVHNUNFDWRN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCC1=C(C=CC=N1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 1-methyl-5-(2'-methyl-[1,1'-biphenyl]-4-yl)-1H-benzo[d][1,2,3]triazole-7-carboxylate](/img/structure/B13929365.png)
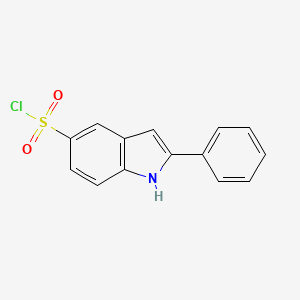
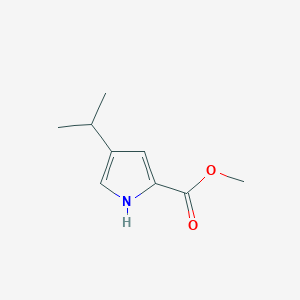
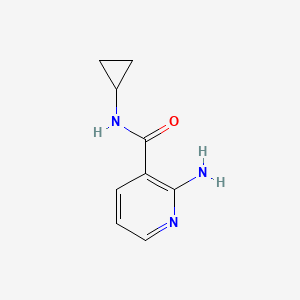
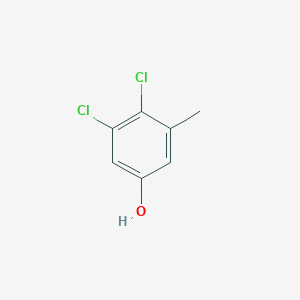
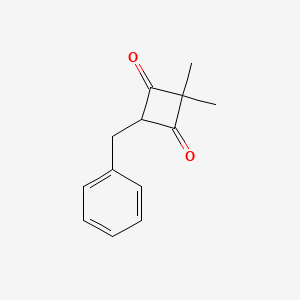

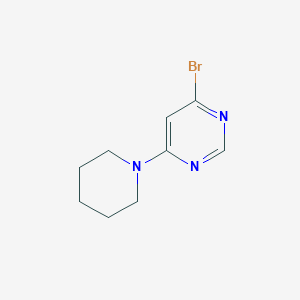
![1-[2-(Methylsulfonyl)-4-pyridinyl]cyclopropanamine](/img/structure/B13929406.png)
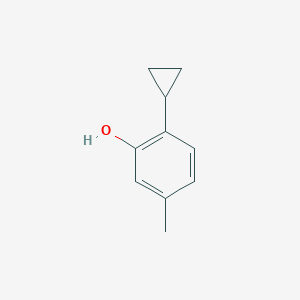
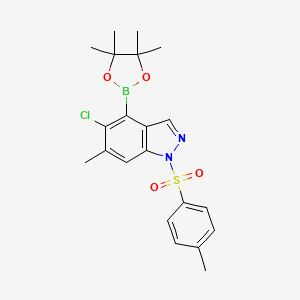

![Ethyl 5-cyano-2-{[(3,4-dimethoxybenzyl)oxy]methyl}-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B13929426.png)
![3-(3,4-dihydroxyphenyl)-N-[4-[3-(3,4-dihydroxyphenyl)propanoyl-[3-[3-(3,4-dihydroxyphenyl)propanoylamino]propyl]amino]butyl]propanamide](/img/structure/B13929433.png)
